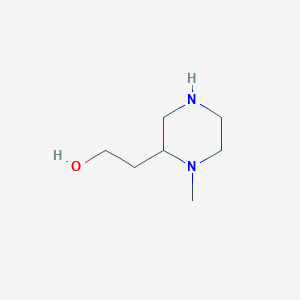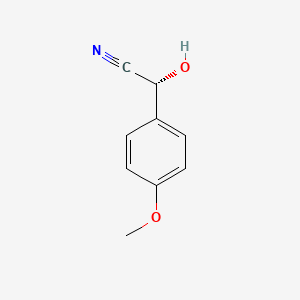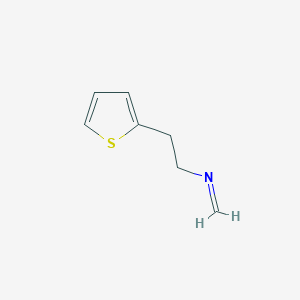
2-(1-メチルピペラジン-2-イル)エタノール
概要
説明
2-(1-Methylpiperazin-2-yl)ethanol is an organic compound with the molecular formula C7H16N2O It features a piperazine ring substituted with a methyl group and an ethanol group
科学的研究の応用
2-(1-Methylpiperazin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-(1-Methylpiperazin-2-yl)ethanol involves the reduction of methyl 2-(1-methyl-3-oxopiperazin-2-yl)acetate using lithium aluminium tetrahydride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for about 2 hours. After the reaction, the mixture is basified to a pH of 12 using sodium hydroxide, followed by filtration and purification to yield the desired product .
Industrial Production Methods
Industrial production methods for 2-(1-Methylpiperazin-2-yl)ethanol are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(1-Methylpiperazin-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium tetrahydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-(1-Methylpiperazin-2-yl)acetone.
Reduction: Reduction reactions can produce various piperazine derivatives.
Substitution: Substitution reactions can yield a wide range of substituted piperazines.
作用機序
The mechanism of action of 2-(1-Methylpiperazin-2-yl)ethanol is not well-defined. compounds containing the piperazine moiety often interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors. This interaction can modulate neurotransmitter activity, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
- 2-(1-Methylpiperazin-1-yl)ethanol
- 2-(4-Methylpiperazin-1-yl)ethanol
- 2-(1-Methylpiperazin-2-yl)ethanamine
Uniqueness
2-(1-Methylpiperazin-2-yl)ethanol is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and receptor binding affinities, making it a valuable compound for specific research applications.
特性
IUPAC Name |
2-(1-methylpiperazin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9-4-3-8-6-7(9)2-5-10/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUMKKKFXCWRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424476 | |
| Record name | 2-(1-methylpiperazin-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-92-8 | |
| Record name | 2-(1-methylpiperazin-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octahydropyrrolo[3,4-b]pyrrole](/img/structure/B1600083.png)











